

# The Synergistic Power of Avibactam: A Comparative Guide to Enhancing Novel Antibiotic Efficacy

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Avibactam |
| Cat. No.:      | B1665839  |

[Get Quote](#)

## Introduction: The Imperative for Synergy in an Era of Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies to preserve the efficacy of our antibiotic arsenal. Among the most formidable threats are Gram-negative bacteria producing a diverse array of  $\beta$ -lactamase enzymes, which inactivate a broad spectrum of  $\beta$ -lactam antibiotics. **Avibactam**, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has emerged as a critical tool in overcoming this resistance. It functions by covalently binding to the active site of many serine  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes, effectively protecting its partner antibiotic from degradation.<sup>[1][2]</sup> This guide provides an in-depth comparison of the synergistic effects of **avibactam** with new and established antibiotics, supported by experimental data and detailed protocols for researchers in drug development.

## Mechanisms of Synergy: A Tale of Two Molecules

The synergistic relationship between **avibactam** and a partner antibiotic is a classic example of combination therapy overcoming specific resistance mechanisms. The primary mechanism revolves around **avibactam**'s ability to inhibit  $\beta$ -lactamase enzymes that would otherwise hydrolyze the partner antibiotic.

**Avibactam**'s unique mechanism of action involves a reversible covalent modification of the serine residue in the  $\beta$ -lactamase active site.<sup>[3][4][5]</sup> Unlike some other inhibitors, **avibactam**

can dissociate, allowing it to inhibit multiple enzyme molecules.<sup>[6]</sup> This restores the activity of the partner antibiotic against the pathogen.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Avibactam** Synergy.

A particularly powerful combination is **avibactam** with aztreonam. Aztreonam, a monobactam, is stable against metallo-β-lactamases (MBLs), but susceptible to other β-lactamases like AmpC and ESBLs.<sup>[6]</sup> **Avibactam** inhibits these latter enzymes, thereby restoring aztreonam's activity against MBL-producing bacteria that also harbor other β-lactamases.<sup>[6][7]</sup>

## Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of **avibactam** combinations, standardized in vitro methods are essential. The two most common and informative assays are the checkerboard assay and the time-kill assay.

### Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.<sup>[8]</sup> <sup>[9]</sup>

Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination to calculate the FIC index.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- **Avibactam** and partner antibiotic stock solutions
- Bacterial inoculum standardized to 0.5 McFarland (approximately  $1.5 \times 10^8$  CFU/mL), then diluted to a final concentration of  $5 \times 10^5$  CFU/mL in the wells.

Procedure:

- Prepare serial two-fold dilutions of the partner antibiotic along the x-axis of the 96-well plate.
- Prepare serial two-fold dilutions of **avibactam** along the y-axis of the plate.
- The resulting plate will contain a grid of wells with varying concentrations of both agents.
- Include control wells for each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours.
- Determine the MIC of each drug alone and the MIC of each drug in combination by observing the lowest concentration that inhibits visible bacterial growth.

Data Analysis: Calculate the FIC index using the following formula:[3][10][11]

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FIC Index:[10][11]

- Synergy: FIC Index  $\leq 0.5$
- Additive/Indifference:  $0.5 < \text{FIC Index} \leq 4$
- Antagonism:  $\text{FIC Index} > 4$



[Click to download full resolution via product page](#)

Caption: Checkerboard Assay Workflow.

## Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[\[12\]](#)[\[13\]](#)

Objective: To assess the rate of bacterial killing by an antibiotic combination compared to the individual agents.

### Materials:

- Culture tubes or flasks
- CAMHB
- **Avibactam** and partner antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
- Bacterial inoculum standardized to a starting concentration of approximately  $5 \times 10^5$  CFU/mL.

### Procedure:

- Prepare culture tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.
- Include a growth control tube without any antibiotic.
- Inoculate each tube with the standardized bacterial suspension.
- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots and plate them onto agar plates.
- Incubate the plates overnight and count the number of colonies (CFU/mL).

Data Analysis: Plot the  $\log_{10}$  CFU/mL versus time for each condition.

Interpretation:[\[14\]](#)[\[15\]](#)

- Synergy:  $\geq 2\text{-log}10$  decrease in CFU/mL between the combination and the most active single agent at 24 hours.
- Bactericidal activity:  $\geq 3\text{-log}10$  decrease in CFU/mL from the initial inoculum.



[Click to download full resolution via product page](#)

Caption: Time-Kill Assay Workflow.

## Comparative Performance Data

The following tables summarize experimental data from various studies, demonstrating the synergistic effect of **avibactam** with different antibiotics against challenging Gram-negative pathogens.

**Table 1: Avibactam + Aztreonam against Metallo- $\beta$ -Lactamase (MBL)-Producing Enterobacteriales**

| Organism              | Aztreonam MIC ( $\mu$ g/mL) | Aztreonam-Avibactam MIC ( $\mu$ g/mL) | Fold Decrease in MIC | Reference |
|-----------------------|-----------------------------|---------------------------------------|----------------------|-----------|
| K. pneumoniae (NDM-1) | >256                        | 0.25 - 4                              | >64                  | [16]      |
| E. coli (NDM-5)       | 128                         | 0.5                                   | 256                  | [17]      |
| E. cloacae (VIM-1)    | 64                          | 1                                     | 64                   | [6]       |

**Table 2: Avibactam + Cefiderocol against Carbapenem-Resistant Gram-Negative Bacteria**

| Organism              | Cefiderocol MIC ( $\mu$ g/mL) | Cefiderocol-Avibactam | Synergy Observed (Time-Kill)         | Reference |
|-----------------------|-------------------------------|-----------------------|--------------------------------------|-----------|
| K. pneumoniae (KPC-3) | 4                             | Yes                   | $\geq$ 2-log <sub>10</sub> reduction | [14][15]  |
| P. aeruginosa (VIM-2) | 8                             | No                    | No significant reduction             | [14][15]  |
| A. baumannii (OXA-23) | 16                            | No                    | No significant reduction             | [14][15]  |

**Table 3: Avibactam + Meropenem against KPC-Producing Klebsiella pneumoniae**

| Strain   | Meropenem<br>MIC ( $\mu$ g/mL) | Meropenem-<br>Avibactam MIC<br>( $\mu$ g/mL) | FIC Index  | Reference |
|----------|--------------------------------|----------------------------------------------|------------|-----------|
| KPC-Kp 1 | 64                             | 8                                            | $\leq 0.5$ | [18]      |
| KPC-Kp 2 | 128                            | 16                                           | $\leq 0.5$ | [18]      |
| KPC-Kp 3 | 32                             | 4                                            | $\leq 0.5$ | [19]      |

## Clinical Implications and Future Directions

The synergistic combinations of **avibactam** with other antibiotics have significant clinical implications, offering potential therapeutic options for infections caused by multidrug-resistant Gram-negative bacteria. The combination of ceftazidime-**avibactam** is already approved and has shown clinical success in treating complicated intra-abdominal and urinary tract infections, as well as hospital-acquired and ventilator-associated pneumonia.[14][20]

The combination of aztreonam and **avibactam** is particularly promising for treating infections caused by MBL-producing Enterobacteriales.[13] Clinical studies have reported favorable outcomes in patients treated with this combination, with high rates of clinical resolution and microbiological cure.[16][20][21]

While the synergy between **avibactam** and cefiderocol appears to be more limited to certain pathogens like carbapenem-resistant Enterobacteriales, further investigation is warranted.[14][15]

Future research should focus on:

- Optimizing dosing regimens for combination therapies.
- Investigating the potential for the emergence of resistance to these combinations.
- Exploring the synergistic potential of **avibactam** with other novel antibiotics in development.

By leveraging the power of synergy, we can extend the lifespan of our existing antibiotics and develop new, effective treatments to combat the growing threat of antimicrobial resistance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. Avibactam and Class C  $\beta$ -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam is a covalent, reversible, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools [frontiersin.org]
- 7. mjima.org [mjima.org]
- 8. Kinetics of Avibactam Inhibition against Class A, C, and D  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetics of avibactam inhibition against Class A, C, and D  $\beta$ -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Kinetics of Avibactam Inhibition against Class A, C, and D  $\beta$ -Lactamases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Revival of Aztreonam in Combination with Avibactam against Metallo- $\beta$ -Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Combination Therapy of Ceftazidime/Avibactam for the Treatment of Patients Infected with Carbapenem-Resistant *Klebsiella pneumoniae*: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P09 Aztreonam and avibactam synergy for MBL-producing Enterobacteriales and patient clinical outcomes in a large UK hospital trust - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [pubs.acs.org](#) [pubs.acs.org]
- 18. Addressing carbapenemase-producing extensively drug-resistant *Pseudomonas aeruginosa*: the potential of cefiderocol and ceftazidime/avibactam plus aztreonam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Outcome of Patients on Ceftazidime-Avibactam and Combination Therapy in Carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [researchgate.net](#) [researchgate.net]
- 21. Synergistic Activity of Cefiderocol in Combination with Avibactam, Sulbactam or Tazobactam against Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synergistic Power of Avibactam: A Comparative Guide to Enhancing Novel Antibiotic Efficacy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665839#confirming-the-synergistic-effect-of-avibactam-with-new-antibiotics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)